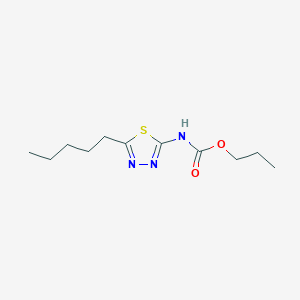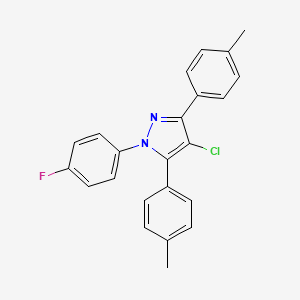
4-chloro-1-(4-fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole
Descripción general
Descripción
4-chloro-1-(4-fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole, also known as GSK-J4, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications in various diseases. It is a potent inhibitor of the histone demethylase, JMJD3, which is involved in the epigenetic regulation of gene expression. GSK-J4 has shown promising results in preclinical studies as a potential treatment for cancer, inflammation, and autoimmune diseases.
Mecanismo De Acción
4-chloro-1-(4-fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole exerts its effects by inhibiting the histone demethylase, JMJD3. This enzyme is involved in the demethylation of lysine 27 on histone H3, which is a key epigenetic modification that regulates gene expression. By inhibiting JMJD3, 4-chloro-1-(4-fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole increases the levels of H3K27me3, leading to changes in gene expression. This mechanism has been implicated in the anti-cancer and anti-inflammatory effects of 4-chloro-1-(4-fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole.
Biochemical and Physiological Effects:
4-chloro-1-(4-fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole has been shown to have a variety of biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis, leading to reduced cell proliferation. It also inhibits the migration and invasion of cancer cells, which are important processes in cancer metastasis. In models of inflammation, 4-chloro-1-(4-fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole reduces the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. It also reduces the activation of immune cells, such as T cells and macrophages, which play a key role in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-chloro-1-(4-fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is its specificity for JMJD3. This allows for precise modulation of gene expression, which is important in both cancer and inflammation. In addition, 4-chloro-1-(4-fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole has been shown to have low toxicity in animal models, making it a promising candidate for further development. However, one limitation of 4-chloro-1-(4-fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is its poor solubility in water, which can make it difficult to work with in lab experiments. This has led to the development of more soluble analogs, such as GSK-J5.
Direcciones Futuras
There are several future directions for the development of 4-chloro-1-(4-fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole and related compounds. One area of interest is the combination of 4-chloro-1-(4-fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Another direction is the development of more potent and selective inhibitors of JMJD3, which could have even greater therapeutic potential. Finally, there is interest in exploring the role of 4-chloro-1-(4-fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole in other diseases, such as neurodegenerative disorders and viral infections. Overall, 4-chloro-1-(4-fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole represents a promising avenue for the development of new therapies for a wide range of diseases.
Aplicaciones Científicas De Investigación
4-chloro-1-(4-fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer. 4-chloro-1-(4-fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole has also been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis. In addition, it has been found to have a protective effect on the liver in models of liver injury.
Propiedades
IUPAC Name |
4-chloro-1-(4-fluorophenyl)-3,5-bis(4-methylphenyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN2/c1-15-3-7-17(8-4-15)22-21(24)23(18-9-5-16(2)6-10-18)27(26-22)20-13-11-19(25)12-14-20/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJPZLFHJIIJBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NN2C3=CC=C(C=C3)F)C4=CC=C(C=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-(4-fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclopropyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4675214.png)
![N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4675221.png)
![N-{[4-ethyl-5-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B4675225.png)

![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B4675234.png)
![ethyl 4-amino-2-[(2-{[4-chloro-3-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)thio]-5-pyrimidinecarboxylate](/img/structure/B4675236.png)
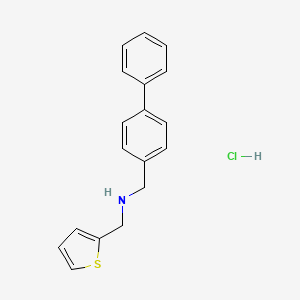
![2,2-dimethyl-N-{1-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B4675245.png)
![N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B4675254.png)
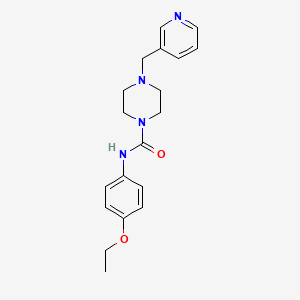
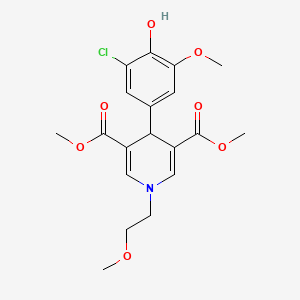
![ethyl 4-{3-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4675280.png)
![2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-5-hydroxybenzoic acid](/img/structure/B4675285.png)
